4-Nitrophenyl methanesulfonate
CAS No.: 20455-07-6
Cat. No.: VC21329218
Molecular Formula: C7H7NO5S
Molecular Weight: 217.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20455-07-6 |
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Molecular Formula | C7H7NO5S |
Molecular Weight | 217.2 g/mol |
IUPAC Name | (4-nitrophenyl) methanesulfonate |
Standard InChI | InChI=1S/C7H7NO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |
Standard InChI Key | FFGGSHSHUKFELB-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Basic Information
4-Nitrophenyl methanesulfonate is an organic compound with the molecular formula C₇H₇NO₅S and a molecular weight of 217.20 g/mol . It is also known by its CAS number 20455-07-6 . The compound features a nitro group at the para position of a phenyl ring that is bonded to a methanesulfonate group.
Structural Properties
The structure of 4-nitrophenyl methanesulfonate consists of a benzene ring with a nitro group (-NO₂) at the 4-position (para) and a methanesulfonate group (-SO₃CH₃) attached to the oxygen at position 1. The compound's structural characteristics contribute to its chemical reactivity, particularly the electron-withdrawing effect of the nitro group, which influences the electrophilicity of the sulfonate center .
Physical Data
The compound has distinct physical properties that are important for its handling and applications in research. Table 1 summarizes the key physical properties of 4-nitrophenyl methanesulfonate:
Table 1: Physical Properties of 4-Nitrophenyl Methanesulfonate
Property | Value |
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Molecular Weight | 217.20 g/mol |
Melting Point | Not specified in available data |
Exact Mass | 238.98600 (for sodium salt) |
Physical State | Solid |
Solubility | Soluble in organic solvents |
Related Derivatives and Salts
Sodium (4-Nitrophenyl)methanesulfonate
The sodium salt of 4-nitrophenyl methanesulfonate (C₇H₆NNaO₅S) has a molecular weight of 239.18 g/mol and a melting point of 295-299°C . This salt form has increased water solubility compared to the parent compound, making it useful for applications requiring aqueous conditions .
Structural Analogs
Several structural analogs of 4-nitrophenyl methanesulfonate exist, including:
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Phenyl (4-nitrophenyl)methanesulfonate (CAS: 53992-04-4), which has a molecular formula of C₁₃H₁₁NO₅S and a molecular weight of 293.29500 g/mol .
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3-Fluoro-4-nitrophenyl methanesulfonate, which features an additional fluorine substituent on the aromatic ring.
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2-(4-Nitrophenylamino)ethyl methanesulfonate, which incorporates an aminoethyl linkage between the nitrophenyl and methanesulfonate groups .
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-nitrophenyl methanesulfonate typically involves the reaction of 4-nitrophenol with methanesulfonyl chloride in the presence of a base. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the sulfur atom of methanesulfonyl chloride, displacing the chloride ion .
The typical reaction conditions involve:
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Use of a base such as triethylamine or N-ethyl-N,N-diisopropylamine
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Dichloromethane as the solvent
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Temperature control (usually at 0-20°C)
Purification Methods
After synthesis, 4-nitrophenyl methanesulfonate can be purified using techniques such as:
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Recrystallization from organic solvents
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Column chromatography
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Washing with sodium bicarbonate solution followed by concentration under reduced pressure
Chemical Reactivity
Hydrolysis Reactions
4-Nitrophenyl methanesulfonate undergoes hydrolysis in aqueous environments, which has been studied extensively. The hydrolysis reaction produces 4-nitrophenol and methanesulfonic acid. This reaction is accelerated in basic conditions and can be catalyzed by various compounds including coordination cages .
Research has shown that the hydrolysis of 4-nitrophenyl methanesulfonate can be monitored colorimetrically via the appearance of the 4-nitrophenolate anion. Studies have determined second-order rate constants for catalyzed reactions in the range of 10⁻³ to 10⁻² M⁻¹ s⁻¹ at pH 9 .
Nucleophilic Substitution Reactions
4-Nitrophenyl methanesulfonate serves as an excellent substrate for nucleophilic substitution reactions due to the good leaving group ability of the methanesulfonate moiety. This property is enhanced by the electron-withdrawing effect of the nitro group .
One notable application is in the formation of diaryl ethers. When 4-fluoronitrobenzene was reacted with 4-nitrophenyl methanesulfonate in the presence of anhydrous K₃PO₄ at 110°C for 24.5 hours, 4-(4'-nitrophenoxy)nitrobenzene was obtained in 42% yield .
Applications in Research
Coordination Chemistry Studies
4-Nitrophenyl methanesulfonate has been used in studies investigating guest binding within coordination cages. In one significant study, the compound's interactions with a coordination cage were analyzed through a combination of fluorescence and ¹H NMR spectroscopy .
Crystal structure determinations revealed that, unlike some other guests that bind inside the cavity of coordination cages, 4-nitrophenyl methanesulfonate tends to lie in the spaces outside the cage cavity. The cavity itself was found to be occupied by a network of hydrogen-bonded water molecules, although the compound does show cavity binding in solution .
Catalysis Studies
The hydrolysis of 4-nitrophenyl methanesulfonate has been investigated in the context of catalysis by coordination cages. Research has shown that the reaction rate depends on external pH, and the presence of chloride ions (which can bind inside the cavity and displace other cavity-bound guests) can increase reaction rates .
Interestingly, studies suggest that the catalyzed reaction actually occurs at the external surface of the cage rather than inside the cavity, providing insights into the mechanisms of supramolecular catalysis .
Analytical Methods
Spectroscopic Characterization
4-Nitrophenyl methanesulfonate can be characterized using various spectroscopic techniques:
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¹H NMR spectroscopy is commonly used to confirm the structure and purity of the compound, with characteristic signals for the methyl group of the methanesulfonate moiety and the aromatic protons of the nitrophenyl group .
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UV-visible spectroscopy is particularly useful for monitoring reactions involving 4-nitrophenyl methanesulfonate, especially hydrolysis reactions, due to the formation of the colored 4-nitrophenolate anion .
Crystallographic Analysis
X-ray crystallography has been employed to determine the structure of 4-nitrophenyl methanesulfonate and its interactions with other molecules. Crystal structure data is available through resources such as the Cambridge Crystallographic Data Centre (CCDC) .
Comparative Studies with Similar Compounds
Studies comparing 4-nitrophenyl methanesulfonate with its structural isomers and analogues provide valuable information about structure-activity relationships. For instance, research has compared 4-nitrophenyl methanesulfonate with 4-nitrophenyl methyl sulfite, revealing differences in their hydrolysis rates and mechanisms .
Table 2: Comparison of 4-Nitrophenyl Methanesulfonate with Related Compounds
Compound | Molecular Formula | Key Differences | Notable Properties |
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4-Nitrophenyl methanesulfonate | C₇H₇NO₅S | Base compound | Good leaving group in SN2 reactions |
4-Nitrophenyl methyl sulfite | Similar structure | Different arrangement of atoms | Different hydrolysis mechanism |
Sodium (4-nitrophenyl)methanesulfonate | C₇H₆NNaO₅S | Sodium salt | Higher water solubility, melting point 295-299°C |
Phenyl (4-nitrophenyl)methanesulfonate | C₁₃H₁₁NO₅S | Additional phenyl group | Higher molecular weight (293.29 g/mol) |
Recent Research Developments
Recent studies have explored the potential of 4-nitrophenyl methanesulfonate in various applications. The compound's reactivity makes it valuable in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications .
Research published in the Royal Society of Chemistry journals has investigated the binding of 4-nitrophenyl methanesulfonate with coordination cages, providing insights into supramolecular chemistry and catalysis mechanisms . These findings contribute to our understanding of host-guest interactions and may lead to the development of new catalytic systems.
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